molecular formula C15H24O B093583 P-(1-Methyloctyl)phenol CAS No. 17404-66-9

P-(1-Methyloctyl)phenol

Cat. No. B093583
CAS RN: 17404-66-9
M. Wt: 220.35 g/mol
InChI Key: VFONHVBSRNKIAY-UHFFFAOYSA-N
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Description

P-(1-Methyloctyl)phenol is a chemical compound with the molecular formula C15H24O . It is also known by other names such as 4-nonan-2-ylphenol and 4-(1-methyloctyl)phenol .


Synthesis Analysis

Phenolic compounds, including P-(1-Methyloctyl)phenol, are known to be synthesized in the laboratory using various methods . For instance, phenolic compounds can be obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .


Molecular Structure Analysis

The molecular structure of P-(1-Methyloctyl)phenol consists of a phenol group attached to a 1-methyloctyl group . The IUPAC name for this compound is 4-nonan-2-ylphenol . The molecular weight of P-(1-Methyloctyl)phenol is 220.3505 g/mol .


Chemical Reactions Analysis

Phenolic compounds, including P-(1-Methyloctyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

P-(1-Methyloctyl)phenol has a molecular weight of 220.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 7 .

Scientific Research Applications

  • Antimicrobial Activity : Phenolic compounds, including derivatives like P-(1-Methyloctyl)phenol, have been recognized for their antimicrobial properties. They control microbial growth in foods and can be classified into naturally occurring phenolic derivatives and food additives with antimicrobial effectiveness (Davidson & Brandén, 1981).

  • Health Benefits : Dietary phenols are known for their antioxidant activities and potential health benefits, such as reducing the risk of cancer, cardiovascular, and neurodegenerative diseases (Shen et al., 2019).

  • Environmental Impact and Ecotoxicity : Phenolic compounds, including P-(1-Methyloctyl)phenol, are considered environmental pollutants with significant ecotoxicity to aquatic organisms. Understanding their behavior and toxicity in aquatic systems is crucial for environmental monitoring and assessment (Duan et al., 2018).

  • Water Treatment : Research has been conducted on the removal of phenolic compounds from aqueous solutions using various methods. These studies are crucial for treating wastewater containing phenols from industrial processes (Balasubramanian & Venkatesan, 2012).

  • Drug Metabolism and Pharmacokinetics : Understanding the role of phenolic compounds in drug metabolism is important for drug development and precision medication. Phenolic compounds like P-(1-Methyloctyl)phenol may influence the absorption, distribution, metabolism, and excretion of drugs (Li et al., 2019).

  • Antioxidant Activity in Foods : Phenolic compounds are added to foods to control rancidity, maintain nutritional quality, and extend shelf life due to their antioxidant properties (Shahidi & Ambigaipalan, 2015).

  • Electrochemical Applications : Studies on phenolic compounds also include their electrochemical properties and applications, such as corrosion inhibition and electrolysis processes (Gattrell & Kirk, 1992).

Future Directions

Phenolic compounds, including P-(1-Methyloctyl)phenol, have immense biological significance and exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Due to their high potential for applications in various industries such as pharmaceutical and food industries, the development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

4-nonan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFONHVBSRNKIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872583
Record name 4-(1-Methyloctyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-(1-Methyloctyl)phenol

CAS RN

17404-66-9
Record name 4-(1-Methyloctyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17404-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Methyloctyl)phenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Methyloctyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-methyloctyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Caserta, F Costanzi, MP De Marco… - Environment Impact …, 2023 - library.oapen.org
The new concept of health, developed in the recent years, considers the person’s well-being more heterogeneously. A new model that considers the relationship between human health …
Number of citations: 3 library.oapen.org
KP Ara, E Eppinger, O Jurinowa, J Knop, SI Köhler… - 2019 - opus4.kobv.de
Keine dieser Substanzen sind theoretisch unersetzlich in der Textil-und Bekleidungsproduktion. Die Informationsseiten der EU (wwww. subsport. eu), der US Environmental Protection …
Number of citations: 2 opus4.kobv.de
P Ara, E Eppinger, O Jurinowa, J Knop, S Köhler… - opus4.kobv.de
Keine dieser Substanzen sind theoretisch unersetzlich in der Textil-und Bekleidungsproduktion. Die Informationsseiten der EU (wwww. subsport. eu), der US Environmental Protection …
Number of citations: 2 opus4.kobv.de

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